molecular formula C8H13FN2 B13145561 3-(2-Fluoroethyl)piperidine-3-carbonitrile

3-(2-Fluoroethyl)piperidine-3-carbonitrile

Cat. No.: B13145561
M. Wt: 156.20 g/mol
InChI Key: KGWYHNRUCTYMDS-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)piperidine-3-carbonitrile is a chemical compound with the molecular formula C8H13FN2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the reaction of piperidine-3-carbonitrile with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)piperidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoroethyl)piperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethyl)piperidine-3-carbonitrile is unique due to the presence of both the piperidine ring and the fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-(2-Fluoroethyl)piperidine-3-carbonitrile is a piperidine derivative with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a fluorinated ethyl group and a nitrile moiety, suggests diverse biological activities, including anticancer and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The compound's chemical structure can be analyzed through its molecular formula and weight:

PropertyValue
CAS Number [Not provided]
Molecular Formula C8H10FN2
Molecular Weight 154.18 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific molecular targets in cells. The presence of the piperidine ring is essential for its activity, as it can facilitate binding to various receptors and enzymes. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of piperidine derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of specific kinases.

Case Study:
In a preclinical study, a related piperidine compound was tested against various cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease.

Research Findings:
A study reported that a similar piperidine compound exhibited dual inhibition of AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to enhanced cholinergic transmission.

Pharmacological Characterization

Pharmacological studies are essential for understanding the therapeutic potential of this compound. The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), need to be characterized to assess its viability as a drug candidate.

ParameterValue
Bioavailability [Data not available]
Half-life [Data not available]
Metabolism [Data not available]
Excretion Routes [Data not available]

Properties

Molecular Formula

C8H13FN2

Molecular Weight

156.20 g/mol

IUPAC Name

3-(2-fluoroethyl)piperidine-3-carbonitrile

InChI

InChI=1S/C8H13FN2/c9-4-3-8(6-10)2-1-5-11-7-8/h11H,1-5,7H2

InChI Key

KGWYHNRUCTYMDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CCF)C#N

Origin of Product

United States

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